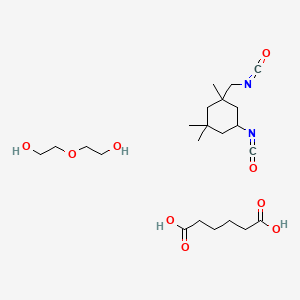
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is a type of polyurethane elastomer. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in various applications. It is synthesized through the reaction of isophorone diisocyanate with adipic acid and diethylene glycol, resulting in a polymer with unique properties suitable for a wide range of industrial and biomedical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isophorone diisocyanate, polymer with adipic acid and diethylene glycol, involves a two-stage process. In the first stage, adipic acid and diethylene glycol undergo polycondensation to form oligoethylene adipate . This intermediate is then reacted with isophorone diisocyanate to form the final polymer . The reaction conditions typically involve heating the reactants to a specific temperature and using catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods: Industrial production of this polymer follows a similar two-stage process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure consistent product quality. The resulting polymer is then processed into various forms, such as films, coatings, or elastomers, depending on the intended application .
化学反応の分析
Types of Reactions: hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, primarily undergoes urethane formation reactions. These reactions involve the reaction of isocyanate groups with hydroxyl groups to form urethane linkages . The polymer can also undergo hydrolysis, oxidation, and other chemical reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this polymer include isophorone diisocyanate, adipic acid, diethylene glycol, and catalysts such as dibutyltin dilaurate . The reactions are typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Major Products Formed: The major product formed from the reaction of isophorone diisocyanate with adipic acid and diethylene glycol is a polyurethane elastomer. This polymer exhibits excellent mechanical properties, chemical resistance, and versatility, making it suitable for various applications .
科学的研究の応用
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other polymers and materials . In biology and medicine, it is used in the development of biomedical devices, such as implants and scaffolds, due to its biocompatibility and mechanical properties . In industry, it is used in the production of coatings, adhesives, and elastomers for various applications .
作用機序
The mechanism of action of isophorone diisocyanate, polymer with adipic acid and diethylene glycol, involves the formation of urethane linkages through the reaction of isocyanate groups with hydroxyl groups . This reaction results in a polymer with a unique combination of flexible and rigid segments, providing the material with its excellent mechanical properties and chemical resistance . The molecular targets and pathways involved in this process include the interaction of isocyanate groups with hydroxyl groups and the subsequent formation of urethane linkages .
類似化合物との比較
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, can be compared with other similar compounds, such as hexamethylene diisocyanate-based polymers and toluene diisocyanate-based polymers . While these compounds share some similarities in their chemical structure and properties, isophorone diisocyanate-based polymers are unique due to their cycloaliphatic structure, which provides enhanced rigidity and chemical resistance . Other similar compounds include hexamethylene diisocyanate, toluene diisocyanate, and dicyclohexyl diisocyanate .
特性
CAS番号 |
55636-50-5 |
|---|---|
分子式 |
C22H38N2O9 |
分子量 |
474.5 g/mol |
IUPAC名 |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C6H10O4.C4H10O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h10H,4-7H2,1-3H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
WZOHFFDYFAHGDW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
正規SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Key on ui other cas no. |
55636-50-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















